Piperolactam A
Overview
Description
Piperolactam A is a compound with the molecular formula C16H11NO3 . It is an alkaloid that has been found in various plant species .
Synthesis Analysis
A series of natural aristolactams and their analogues, including Piperolactam A, have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines . The synthetic accessibility of Piperolactam A is 2.02, which indicates that it can be synthesized with relative ease .
Molecular Structure Analysis
The molecular structure of Piperolactam A consists of 16 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of Piperolactam A is 265.263 Da, and its monoisotopic mass is 265.073883 Da .
Chemical Reactions Analysis
The specific chemical reactions involving Piperolactam A are not detailed in the retrieved sources .
Physical And Chemical Properties Analysis
Piperolactam A has a density of 1.4±0.1 g/cm3, a boiling point of 457.0±38.0 °C at 760 mmHg, and a flash point of 230.2±26.8 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .
Scientific Research Applications
Anticancer Potential Piperolactam A has been highlighted for its potential in anticancer drug development. It's indexed as a prospective anticancer drug candidate based on in silico techniques and optimization algorithms, which point towards its potential bioactivity against cancer (Rayan, Raiyn, & Falah, 2017).
Antileishmanial Activity Studies have also investigated the antileishmanial action of Piperolactam A, particularly when potentiated via cyclodextrin complexation. Its notable antileishmanial activities against various strains of Leishmania donovani, both wild-type and drug-resistant, have been highlighted, indicating its potential as a source for developing safe and affordable antileishmanial agents (Bhattacharya et al., 2016).
Potential as Non-Steroidal Anti Fertility Drug Piperolactam A has been studied for its binding affinity towards estrogen and progesterone receptors, suggesting its potential as a non-steroidal lead in contraceptive drug development. The research underscores its significant binding affinity, which is even larger than certain reported antagonists, making it a notable candidate for fertility control without the contraindications associated with steroidal analogues (Amin et al., 2017).
Antibacterial and Antiplatelet Activities Piperolactam A, along with other compounds, has been isolated from various plants and tested for antibacterial and antiplatelet aggregation activities. Some studies indicate its inhibitory activities against pathogenic bacteria like Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. Additionally, it has been a part of bioassay-guided fractionation studies for anti-platelet aggregation constituents (Nongmai et al., 2021; Chen et al., 2004).
In Silico Evaluation Against SARS-CoV-2 In the wake of the COVID-19 pandemic, Piperolactam A was one of the phytochemicals virtually screened and identified for potential efficacy against SARS-CoV-2 infection. The compound showed promising results in molecular docking studies, suggesting its ability to inhibit the binding of the virus to the host, thereby presenting a potential pathway for therapeutic intervention (Kothandan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-20-12-7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15(12)18/h2-7,18H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNBPGXVKPRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150083 | |
Record name | Piperolactam A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Piperolactam A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Piperolactam A | |
CAS RN |
112501-42-5 | |
Record name | Piperolactam A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112501-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperolactam A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112501425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperolactam A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperolactam A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXQ3T84KLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperolactam A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 - 306 °C | |
Record name | Piperolactam A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033060 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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